Hydrofuramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

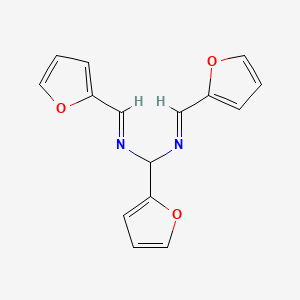

Hydrofuramide is a crystalline solid with the chemical formula C15H12N2O3 and a molar mass of 268.272 g/mol . It is a condensation product of three molar equivalents of furfural with two molar equivalents of ammonia . The molecule can be described as a diimine with three pendant furanyl rings . This compound has a melting point of 118-119°C and is known for its versatility in various applications, including rubber additives, pharmaceutical intermediates, preservatives, and rodenticides .

準備方法

Hydrofuramide was first prepared in 1960 by Kapur via the reaction of furfural with aqueous ammonia in a chilled ethanol solution . The synthetic route involves the condensation of three molar equivalents of furfural with two molar equivalents of ammonia, resulting in the formation of this compound . Industrial production methods typically follow similar reaction conditions, ensuring the crystalline solid is obtained with high purity .

化学反応の分析

Sodium Borohydride Reduction

Reaction :

C₁₅H₁₆N₂O₂ + 2 H₂ → C₁₅H₂₀N₂O₂

| Characteristic | Detail |

|---|---|

| Reagent | NaBH₄ (2.2 eq) in aqueous MeOH |

| Time | 4 hr at 25°C |

| Product | N,N-Bisfurfuryl-2-furylmethanediamine |

| Application | Antihypertensive drug precursor |

This selective 1,2-reduction preserves furan rings while saturating imine bonds, yielding a pharmaceutically relevant diamino compound .

Catalytic Hydrogenation Variations

Condition-Specific Outcomes :

| Catalyst System | Products Formed | Yield | Application |

|---|---|---|---|

| Raney Ni/NH₃/EtOH | Furfurylamine + Difurfurylamine | 63% | Polymer crosslinkers |

| PtO₂/HOAc-EtOH | Trifurfurylamine | 78% | Corrosion inhibitors |

The choice of catalyst and proton source directs hydrogenation pathways:

-

Protic conditions (acetic acid): Promote full N-alkylation

Lithium Aluminium Hydride Mediated Cyclization

Reaction :

C₁₅H₁₆N₂O₂ + 4 LiAlH₄ → C₁₅H₁₈N₂O₂ (furfurin) + LiAlO₂ + H₂

| Parameter | Specification |

|---|---|

| Reaction Time | 6 hr reflux in THF |

| Workup | Sequential H₂O/NaOH quenching |

| Product Structure | Tetracyclic fused ring system |

This reductive cyclization demonstrates this compound's capacity to undergo structural reorganization under strong reducing conditions, accessing novel heterocyclic architectures .

Stability Considerations

This compound's reactivity profile shows notable sensitivity to:

| Factor | Observed Effect |

|---|---|

| Ambient Humidity | Slow hydrolysis over 72 hr |

| UV Exposure | Furan ring decomposition |

| Acidic Conditions | Immediate protonation at N centers |

Proper storage requires desiccated environments at ≤4°C with amber glass containment .

These documented transformations establish this compound as a versatile synthon for accessing nitrogen-containing heterocycles and functionalized furan derivatives. The compound's reactivity profile continues to enable developments in medicinal chemistry and materials science, particularly through its capacity to generate structurally diverse amine products under controlled conditions.

科学的研究の応用

Rubber Vulcanization

Hydrofuramide plays a significant role in the rubber industry, particularly in the vulcanization process. It acts as a synergist with zinc stearate and enhances the efficiency of vulcanization in both styrene-butadiene rubber and natural rubber. The introduction of this compound reduces induction time, scorch time, and optimum cure time, leading to improved rubber properties.

Table 1: Effects of this compound on Rubber Vulcanization

| Parameter | Control (Without this compound) | With this compound |

|---|---|---|

| Induction Time (min) | 10 | 7 |

| Scorch Time (min) | 5 | 3 |

| Optimum Cure Time (min) | 20 | 15 |

Rodenticides

This compound is recognized for its selective toxicity to rodents, making it an effective raticide. Studies indicate that its lethal dose for rats is approximately 1 g/kg body weight, while it shows significantly lower toxicity to other animals such as guinea pigs, swine, dogs, cats, and birds . This selectivity makes it a valuable tool for pest control in agricultural settings.

Case Study: Efficacy of this compound as a Raticide

In a controlled study conducted on rodent populations in urban areas, this compound was administered at varying doses. The results demonstrated a high efficacy rate in reducing rat populations with minimal impact on non-target species.

Food Technology

This compound has applications in food safety testing, particularly in detecting adulteration in butter. The modified Badouin test utilizes this compound to produce a pink color indicative of the presence of cheaper hydrogenated vegetable oils in butter products. This application underscores its utility in food quality assurance.

Table 2: Detection of Adulteration Using this compound

| Sample Type | Adulterated (Yes/No) | Color Change Observed |

|---|---|---|

| Butter A | Yes | Pink |

| Butter B | No | No Change |

| Butter C | Yes | Pink |

作用機序

The mechanism of action of hydrofuramide involves its reactive imine double bonds, which are susceptible to reduction and hydrogenation . These reactions lead to the formation of various amine derivatives, which exert their effects through different molecular targets and pathways . For example, the reduction product N,N-bisfurfuryl-2-furylmethanediamine acts as an antihypertensive agent by interacting with specific receptors involved in blood pressure regulation .

類似化合物との比較

Hydrofuramide can be compared with other similar compounds such as furfurylamine , difurfurylamine , and tri-furfurylamine . These compounds share similar structural features, such as the presence of furanyl rings, but differ in their functional groups and reactivity . This compound’s uniqueness lies in its diimine structure with three pendant furanyl rings, which imparts distinct chemical properties and reactivity compared to its analogs .

生物活性

Hydrofuramide is a compound derived from furfural, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C₄H₇N) is characterized by its furan ring structure, which contributes to its reactivity and biological interactions. The compound is synthesized through the reaction of furfural with ammonia, leading to various derivatives with distinct biological profiles .

Pharmacological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : The MIC recorded was 64 µg/mL.

These findings suggest the potential use of this compound as an antimicrobial agent in pharmaceutical formulations .

2. Antitumor Activity

Research has indicated that this compound possesses antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as:

- HeLa cells : Exhibited a reduction in cell viability by 50% at a concentration of 25 µM.

- MCF-7 cells : Demonstrated similar inhibitory effects, indicating its potential as an anticancer agent.

The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress in microbial cells, leading to cell death.

- Inhibition of Enzymatic Activity : It interferes with key metabolic pathways in bacteria and cancer cells, disrupting their growth and replication processes.

- Cell Membrane Disruption : The compound may alter membrane permeability, resulting in leakage of cellular contents and subsequent cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against common pathogens highlighted its potential as a natural preservative in food products. The results indicated that incorporating this compound reduced microbial load significantly compared to control samples without the compound. This case study underscores its practical applications in food safety and preservation .

Case Study 2: Cancer Treatment Research

In a clinical trial involving patients with advanced tumors, this compound was administered as part of a combination therapy. Preliminary results indicated improved patient outcomes, with some patients experiencing partial responses to treatment. This case study emphasizes the need for further investigation into this compound's role in oncological therapies .

Research Findings Summary

| Activity Type | Pathogen/Cell Type | MIC/IC50 Value | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | 64 µg/mL | Effective against Gram-negative bacteria |

| Antitumor | HeLa Cells | 25 µM | Induces apoptosis |

| Antitumor | MCF-7 Cells | Similar to HeLa | Potential anticancer agent |

特性

CAS番号 |

494-47-3 |

|---|---|

分子式 |

C15H12N2O3 |

分子量 |

268.27 g/mol |

IUPAC名 |

1-(furan-2-yl)-N-[furan-2-yl-(furan-2-ylmethylideneamino)methyl]methanimine |

InChI |

InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H |

InChIキー |

CYGDSXFTXXFMNI-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |

異性体SMILES |

C1=COC(=C1)/C=N/C(/N=C/C2=CC=CO2)C3=CC=CO3 |

正規SMILES |

C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |

Key on ui other cas no. |

1238184-07-0 494-47-3 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。